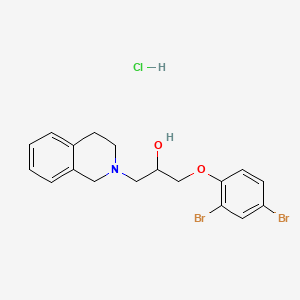

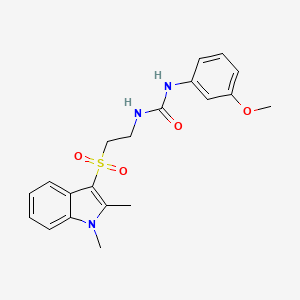

![molecular formula C20H19N3O5S B2888050 2-(2-(苯并[d][1,3]二氧杂环-5-基)乙酰氨基)-3-氰基-4,5-二氢噻吩并[2,3-c]吡啶-6(7H)-甲酸乙酯 CAS No. 922014-23-1](/img/structure/B2888050.png)

2-(2-(苯并[d][1,3]二氧杂环-5-基)乙酰氨基)-3-氰基-4,5-二氢噻吩并[2,3-c]吡啶-6(7H)-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzodioxol . Benzodioxol derivatives have been studied for their potential as antidiabetic agents . They have been synthesized and characterized using various techniques such as HRMS, 1H-, 13C-NMR, and MicroED .

Synthesis Analysis

The synthesis of benzodioxol derivatives involves the use of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid or benzo[d][1,3]dioxole-5-carboxylic acids in dichloromethane (DCM). A mixture of DMAP and EDCI is introduced and thoroughly combined under an argon gas environment .Molecular Structure Analysis

The molecular structure of benzodioxol derivatives has been analyzed using various spectroscopic techniques and single crystal X-ray diffraction method . The title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .Chemical Reactions Analysis

The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .科学研究应用

合成技术和性质

膦催化的 [4 + 2] 环化: Zhu 等人 (2003) 的一项研究详细介绍了合成高度官能化的四氢吡啶的快速膦催化的 [4 + 2] 环化过程,说明了一种创建复杂有机化合物的基础方法,该化合物在制药和材料科学中具有潜在应用 Zhu, Lan, & Kwon, 2003.

衍生物的便捷合成: Mohamed (2014) 提出了一种便捷的 1-氨基-3-(取代苯基)-2-氰基-3H-苯并(4,5)噻唑-(3,2-a)吡啶-4-甲酸乙酯衍生物的合成方法,突出了创造多样化分子结构的多功能性和潜力,这些分子结构可能在药物开发和材料化学中至关重要 Mohamed, 2014.

噻吩并[2,3-b]吡啶衍生物的光物理性质: Ershov 等人 (2019) 对新型 5,6-二取代 3-氨基-4-氰基噻吩并[2,3-b]吡啶-2-甲酸乙酯的合成进行了研究,探讨了它们的光物理性质。这项研究提供了对这些化合物在光电器件和荧光标记物中的潜在应用的见解 Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019.

杀虫剂评估: Fadda 等人 (2017) 探索了合成包含噻二唑部分的新杂环化合物,并评估了它们对棉叶虫(斜纹夜蛾)的杀虫活性。这项研究证明了此类化合物在农业应用中保护农作物免受害虫侵害的潜力 Fadda, Salam, Tawfik, Anwar, & Etman, 2017.

作用机制

未来方向

属性

IUPAC Name |

ethyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c1-2-26-20(25)23-6-5-13-14(9-21)19(29-17(13)10-23)22-18(24)8-12-3-4-15-16(7-12)28-11-27-15/h3-4,7H,2,5-6,8,10-11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGSFIVLTNVAQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

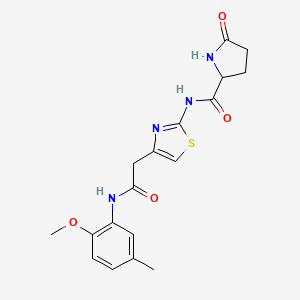

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2887967.png)

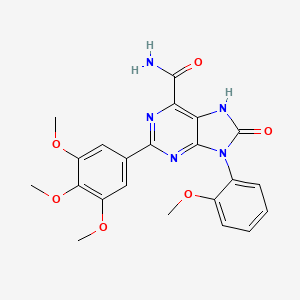

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2887974.png)

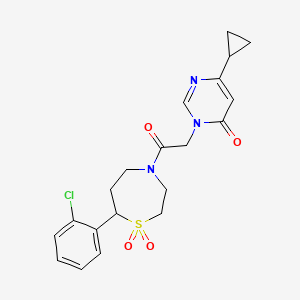

![N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2887975.png)

![2-(3,4-dimethoxyphenyl)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2887978.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2887982.png)

![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2887989.png)